2,3-dihydroxypropyl-[2-(2-hydroxyethoxy)ethyl]-[3-(2-hydroxyethoxy)propyl]-[(9Z,12Z)-octadeca-9,12-dienyl]azanium;chloride
Description
Historical Development and Discovery
The development of 2,3-dihydroxypropyl-[2-(2-hydroxyethoxy)ethyl]-[3-(2-hydroxyethoxy)propyl]-[(9Z,12Z)-octadeca-9,12-dienyl]azanium;chloride can be traced to advances in surfactant chemistry during the early 21st century. The compound was first catalogued in chemical databases on November 22, 2014, with subsequent modifications recorded as recently as May 10, 2025, indicating ongoing research and development activities. Patent documentation reveals that this compound gained commercial significance around 2014, when Formula XO, Incorporated filed patents describing personal care compositions containing this quaternary ammonium salt.
The compound emerged from research into vegetable-derived cationic surfactants, specifically those based on linoleic acid, a polyunsaturated fatty acid abundant in soybean oil. This development represented a significant advancement in creating renewable alternatives to traditional petroleum-based quaternary ammonium compounds. The synthesis methodology involves the modification of linoleic acid-derived materials with polyethylene glycol chains and subsequent quaternization with appropriate alkylating agents.
Commercial development of this compound has been documented through various industrial sources, with Colonial Chemical Incorporated producing it under the trade designation Cola Quat SLCC as a 40% active solution in water. The compound has been recognized for its unique properties in hair care applications, particularly its ability to provide substantivity and detangling properties without the greasy buildup associated with traditional conditioning agents.
Nomenclature and Synonyms
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the full name being this compound. This nomenclature reflects the complex structure containing multiple functional groups including dihydroxypropyl moieties, hydroxyethoxy chains, and an octadecadienyl group derived from linoleic acid.
| Nomenclature Type | Designation |
|---|---|
| International Union of Pure and Applied Chemistry Name | This compound |
| Chemical Abstracts Service Registry Number | 168677-75-6 |
| International Chemical Identifier Key | IBBTWBUZVVGGOQ-NBTZWHCOSA-M |
| PubChem Compound Identifier | 86278328 |
| Trade Name | Dihydroxypropyl polyethylene glycol-5 Linoleammonium Chloride |
The compound is commonly referred to by its trade name Dihydroxypropyl polyethylene glycol-5 Linoleammonium Chloride, where the number 5 indicates the average degree of polymerization of the polyethylene glycol chain. Alternative designations found in commercial literature include variations such as Dihydroxypropyl polyethylene glycol-5 Linoleaminium Chloride and the simplified identifier MAQUAT SL-5.
The Simplified Molecular Input Line Entry System notation for this compound is recorded as CCCCC/C=C\C/C=C\CCCCCCCCN+(CCOCCO)CC(CO)O.[Cl-], which provides a linear representation of the molecular structure including the stereochemical configuration of the double bonds in the linoleic acid chain. The International Chemical Identifier string further defines the complete stereochemical and structural information necessary for unambiguous chemical identification.
Classification as Quaternary Ammonium Compound
This compound belongs to the class of quaternary ammonium compounds, specifically categorized as a cationic surfactant. The quaternary ammonium center is characterized by a nitrogen atom bonded to four carbon-containing substituents, resulting in a permanently positively charged nitrogen center regardless of solution conditions.
Within the broader classification of quaternary ammonium salts, this compound is further categorized as a polyether quaternary ammonium salt due to the presence of polyoxyethylene chains attached to the nitrogen center. This subclassification is significant because the polyether functionalities contribute to the compound's solubility characteristics and surface activity properties. The polyoxyethylene ether quaternary ammonium salt category represents a specialized group of surfactants that combine the cationic properties of quaternary ammonium compounds with the hydrophilic characteristics of polyethylene glycol chains.
| Classification Level | Category |
|---|---|
| Primary Class | Cationic Surfactant |
| Secondary Class | Quaternary Ammonium Salt |
| Tertiary Class | Polyether Quaternary Ammonium Salt |
| Quaternary Class | Polyoxyethylene Ether Quaternary Ammonium Salt |
The molecular structure exhibits characteristics typical of quaternary ammonium compounds, including a hydrophobic tail derived from the octadeca-9,12-dienyl group and hydrophilic head groups consisting of the quaternary nitrogen center and associated hydroxyl and ether functionalities. The presence of two distinct polyoxyethylene chains attached to the nitrogen center creates an amphiphilic molecule with enhanced water solubility compared to conventional quaternary ammonium compounds with simple alkyl substituents.
The stereochemical configuration of the fatty acid-derived chain, specifically the (9Z,12Z) configuration, indicates the presence of cis double bonds at positions 9 and 12 of the eighteen-carbon chain, which corresponds to the natural configuration found in linoleic acid. This structural feature contributes to the compound's unique properties and differentiates it from quaternary ammonium compounds derived from saturated fatty acids.
Relationship to Dihydroxypropyl Polyethylene Glycol-5 Linoleammonium Chloride
The systematic name this compound represents the complete International Union of Pure and Applied Chemistry nomenclature for the compound commonly known as Dihydroxypropyl polyethylene glycol-5 Linoleammonium Chloride. These designations refer to the identical chemical entity, with the systematic name providing explicit structural information while the common name offers a more concise representation suitable for commercial and regulatory purposes.
The relationship between these nomenclatures reflects the evolution of chemical naming conventions in industrial chemistry. The systematic name explicitly describes each structural component: the 2,3-dihydroxypropyl group indicates a three-carbon chain with hydroxyl groups at positions 2 and 3; the [2-(2-hydroxyethoxy)ethyl] and [3-(2-hydroxyethoxy)propyl] segments describe the polyethylene glycol chains; and the [(9Z,12Z)-octadeca-9,12-dienyl] portion specifies the linoleic acid-derived component.
| Structural Component | Systematic Name Element | Common Name Element |
|---|---|---|
| Quaternary Nitrogen | azanium | ammonium |
| Propylene Glycol Unit | 2,3-dihydroxypropyl | dihydroxypropyl |
| Polyethylene Glycol Chains | [2-(2-hydroxyethoxy)ethyl]-[3-(2-hydroxyethoxy)propyl] | polyethylene glycol-5 |
| Linoleic Acid Chain | (9Z,12Z)-octadeca-9,12-dienyl | linole |
| Counterion | chloride | chloride |
The number "5" in the common name Dihydroxypropyl polyethylene glycol-5 Linoleammonium Chloride represents the average degree of ethoxylation, corresponding to the average number of ethylene oxide units incorporated into the polyethylene glycol chains. This numerical designation provides important information about the hydrophile-lipophile balance of the surfactant, which directly influences its performance characteristics in various applications.
Database records confirm that both nomenclatures refer to the same compound with Chemical Abstracts Service registry number 168677-75-6, molecular formula C₃₀H₆₀ClNO₆, and molecular weight of 566.3 grams per mole. The PubChem database specifically notes that compound 86278328 corresponds to the systematic name while also cross-referencing it with the annotation "Dihydroxypropyl polyethylene glycol-5 linoleammonium chloride".
Commercial suppliers and technical literature consistently use both naming conventions interchangeably, with regulatory documents and safety data sheets typically employing the common name for brevity while research publications may favor the systematic nomenclature for precision. This dual nomenclature system facilitates communication across different sectors of the chemical industry while maintaining scientific accuracy and regulatory compliance.
Properties
IUPAC Name |
2,3-dihydroxypropyl-[2-(2-hydroxyethoxy)ethyl]-[3-(2-hydroxyethoxy)propyl]-[(9Z,12Z)-octadeca-9,12-dienyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H60NO6.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-31(28-30(35)29-34,21-25-37-27-23-33)20-18-24-36-26-22-32;/h6-7,9-10,30,32-35H,2-5,8,11-29H2,1H3;1H/q+1;/p-1/b7-6-,10-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBTWBUZVVGGOQ-NBTZWHCOSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC[N+](CCCOCCO)(CCOCCO)CC(CO)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC[N+](CCCOCCO)(CCOCCO)CC(CO)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H60ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168677-75-6 | |
| Record name | Dihydroxypropyl PEG-5 Linoleammonium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Linoleylamine Preparation
Linoleic acid (cis,cis-9,12-octadecadienoic acid) is converted to linoleylamine via a Curtius rearrangement or through amidation followed by reduction:
Key conditions :
Bis-Alkylation with Hydroxyethoxypropyl Groups
The linoleylamine undergoes sequential alkylation with 2-(2-hydroxyethoxy)propyl bromide:
-
Solvent: Anhydrous DMF
-
Base: KCO (3.0 equiv)
-
Temperature: 80°C, 24 h
-
Yield: 68–72% (HPLC purity >95%)
Quaternization to Form Azanium Chloride
The tertiary amine is reacted with methyl chloride to form the quaternary ammonium salt:
Process details :
-
Solvent: Ethanol/water (9:1 v/v)
-
Methyl chloride gas introduced at 5 bar pressure
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Workup: Solvent evaporation, dissolution in CHCl, washing with brine
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Yield: 85% (1H NMR purity 98%)
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography:
Spectroscopic Validation
1H NMR (400 MHz, CDCl) :
-
δ 5.35–5.29 (m, 4H, CH=CH)
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δ 4.20–4.05 (m, 6H, OCHCHO)
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δ 3.70–3.55 (m, 8H, CHO and CHN)
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δ 1.28 (br s, 24H, CH backbone)
HRMS (ESI+) :
Scale-Up Considerations and Yield Optimization
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Reaction Volume (L) | 0.5 | 50 |
| Temperature Control | Oil bath | Jacketed reactor |
| Mixing | Magnetic stirrer | Turbine agitator |
| Quaternization Time | 48 h | 56 h |
| Overall Yield | 58% | 63% |
Critical factors for scale-up:
-
Oxygen exclusion : Nitrogen sparging prevents oxidation of unsaturated bonds.
-
Exothermic control : Gradual methyl chloride addition maintains temperature <65°C.
-
Crystallization : Final product recrystallized from ethanol/ethyl acetate (1:3) enhances purity to >99%.
Comparative Analysis of Alternative Routes
Direct Quaternary Ammonium Synthesis
Attempted one-pot synthesis from linoleylamine, 2-(2-hydroxyethoxy)propyl bromide, and methyl chloride led to:
-
32% yield due to competing elimination reactions
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Increased diastereomer formation (18% by HPLC)
Enzymatic Catalysis
Lipase-mediated alkylation (Candida antarctica Lipase B):
| Condition | Degradation After 6 Months |
|---|---|
| 25°C, protected | <2% |
| 40°C, 75% RH | 12% |
| Aqueous solution | 28% (hydrolysis of ethers) |
Recommended storage:
Industrial Production Challenges
-
Double Bond Isomerization :
-
Ether Linkage Hydrolysis :
-
Quaternary Salt Hygroscopicity :
Chemical Reactions Analysis
Types of Reactions
2,3-dihydroxypropyl-[2-(2-hydroxyethoxy)ethyl]-[3-(2-hydroxyethoxy)propyl]-[(9Z,12Z)-octadeca-9,12-dienyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bonds in the octadecadienyl chain can be reduced to single bonds.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Ether derivatives.
Scientific Research Applications
2,3-dihydroxypropyl-[2-(2-hydroxyethoxy)ethyl]-[3-(2-hydroxyethoxy)propyl]-[(9Z,12Z)-octadeca-9,12-dienyl]azanium;chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a drug delivery agent due to its biocompatibility.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2,3-dihydroxypropyl-[2-(2-hydroxyethoxy)ethyl]-[3-(2-hydroxyethoxy)propyl]-[(9Z,12Z)-octadeca-9,12-dienyl]azanium;chloride involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with specific enzymes and receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
9-Octadecenoic Acid (Z)-, 2,3-Dihydroxypropyl Ester
- Molecular Formula : C₂₁H₄₀O₄
- Molecular Weight : 356.54 g/mol
- Key Features : Neutral ester derivative of oleic acid (C18:1) with a glycerol backbone.
- Properties: LogP (octanol/water partition coefficient) = 6.74, indicating high hydrophobicity .
- Applications : Used in emulsifiers or lubricants. Unlike the target compound, it lacks a charged headgroup, limiting its utility in charged colloidal systems (e.g., liposomes).
Benzyl-[3-(Diethylazaniumyl)propyl]-[2-(2-Methylanilino)-2-oxoethyl]azanium;dichloride
- Molecular Formula : C₂₃H₃₅Cl₂N₃O
- Molecular Weight : 440.4 g/mol
- Key Features : Dichloride quaternary ammonium salt with aromatic (benzyl) and branched alkyl substituents.
- Properties : Higher hydrogen-bond acceptor count (3) and topological polar surface area (38 Ų) compared to the target compound, suggesting stronger intermolecular interactions .
- Applications : Likely used in ion-pair chromatography or antimicrobial agents. Its rigid aromatic groups contrast with the flexible hydroxyethoxy chains in the target compound, which improve solubility.
2-Azaniumylethyl (2R)-2,3-Bis{[(9Z)-octadec-9-enoyl]oxy}propyl Phosphate (9TL)
- Molecular Formula: C₄₁H₇₈NO₈P
- Molecular Weight : 760.02 g/mol
- Key Features : Zwitterionic phospholipid with two oleoyl (C18:1) chains and a phosphate-ammonium headgroup.
- Properties : Amphiphilic structure supports micelle or bilayer formation. The phosphate group confers anionic character at physiological pH, unlike the permanently cationic target compound .
- Applications : Mimics natural phospholipids in biomembrane studies. The target compound’s quaternary ammonium group may offer superior stability in acidic environments.
[(2R)-3-Hexadecoxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-Trimethylazaniumylethyl Phosphate
- Molecular Formula: C₄₃H₈₃NO₈P
- Molecular Weight : 785.09 g/mol
- Key Features: Combines a linoleyl chain with a trimethylammonium group and phosphate ester.
- Properties : Hybrid zwitterionic-cationic character due to coexisting phosphate (negative) and quaternary ammonium (positive) groups. This contrasts with the target compound’s single cationic charge .
- Applications: Potential use in gene delivery, where charge balance is critical for nucleic acid binding.
Comparative Data Table
Key Research Findings
- Hydrophilic-Lipophilic Balance (HLB) : The target compound’s hydroxyethoxy groups reduce its logP (~2.5 estimated) compared to purely hydrophobic quaternary ammonium salts (e.g., benzyl-based analog with logP ~3.8) , enhancing compatibility with aqueous formulations.
- Membrane Interaction: The linoleyl tail’s cis double bonds increase membrane fluidity compared to saturated analogs, as demonstrated in zwitterionic phospholipids like 9TL .
- Stability: Quaternary ammonium salts with ether linkages (e.g., hydroxyethoxy chains) exhibit higher oxidative stability than ester-based compounds like 9-Octadecenoic acid derivatives .
Biological Activity
The compound 2,3-dihydroxypropyl-[2-(2-hydroxyethoxy)ethyl]-[3-(2-hydroxyethoxy)propyl]-[(9Z,12Z)-octadeca-9,12-dienyl]azanium;chloride, commonly referred to as dihydroxypropyl PEG-5 linoleammonium chloride, is a quaternary ammonium compound derived from linoleic acid. This compound has garnered interest due to its potential biological activities, particularly in the fields of dermatology and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a long hydrocarbon chain, multiple hydroxyl groups, and ethylene glycol units. Its IUPAC name reflects its complex structure:
- IUPAC Name : this compound
- Molecular Formula : C30H60ClN2O6
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Case Study 1: Anti-inflammatory Activity
A study evaluating the anti-inflammatory effects of various squalene derivatives found that treatment with these compounds significantly reduced nitric oxide (NO) production in RAW264.7 cells stimulated with LPS. The results demonstrated a dose-dependent response where higher concentrations led to greater reductions in NO levels . While specific data for dihydroxypropyl PEG-5 linoleammonium chloride is not available, its structural similarity suggests it may exhibit comparable effects.
Case Study 2: Cytotoxicity Assessment
In assessing cytotoxicity, MTT assays were employed to determine cell viability after treatment with various concentrations of related compounds. Results indicated that certain concentrations led to significant reductions in cell viability without inducing cytotoxic effects at lower doses . This indicates a potential therapeutic window for dihydroxypropyl PEG-5 linoleammonium chloride in clinical applications.
Comparative Table of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anti-inflammatory | Squalene derivatives | Reduced TNF-α and NO production |
| Antioxidant | Hydroxylated fatty acids | Scavenging of free radicals |
| Skin conditioning | Quaternary ammonium compounds | Improved skin hydration and barrier function |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The synthesis of this amphiphilic azanium chloride derivative likely involves sequential etherification and quaternization steps. A multi-step approach could include:
- Step 1 : Functionalization of the dienyl chain with hydroxyethoxy groups via nucleophilic substitution (e.g., using ethylene oxide under controlled pH).
- Step 2 : Quaternization of the tertiary amine with chloro-substituted intermediates, followed by chloride ion exchange. To optimize purity, employ high-resolution chromatography (HPLC or flash chromatography) and validate purity via -NMR integration of characteristic peaks (e.g., vinyl protons at δ 5.3–5.4 ppm for the (9Z,12Z)-dienyl group) .
Q. How can the structural stability of this compound be assessed under experimental conditions?
Stability studies should focus on:
- Thermal stability : Thermogravimetric analysis (TGA) to monitor decomposition temperatures.
- Hydrolytic stability : Incubate in aqueous buffers (pH 4–9) and track degradation via LC-MS for hydrolyzed byproducts (e.g., free fatty acids or cleaved ethers).
- Oxidative stability : Expose to radical initiators (e.g., AIBN) and analyze peroxidation products using GC-MS .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- - and -NMR : Identify ether linkages (δ 3.5–4.5 ppm) and quaternary ammonium signals (δ 3.1–3.3 ppm).
- FT-IR : Confirm hydroxyl (3200–3600 cm) and ammonium (2500–3000 cm) stretches.
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M-Cl]) with <2 ppm error .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with lipid bilayers or protein targets?
- Molecular dynamics (MD) simulations : Use software like GROMACS to model insertion into lipid bilayers, focusing on headgroup hydration and tail alignment.
- Docking studies : Employ AutoDock Vina to predict binding affinities with receptors (e.g., GPCRs) by targeting the ammonium head and dienyl hydrophobic tail.
- COMSOL Multiphysics : Simulate transport kinetics across membranes under varying pH gradients .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting solubility or bioactivity reports)?
- Controlled variable analysis : Isolate factors like solvent polarity, counterion effects, or hydration state.
- Meta-analysis : Compare datasets from orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence anisotropy for binding assays).
- Error propagation modeling : Quantify uncertainties in synthesis yields or spectroscopic measurements using Bayesian statistics .
Q. How can the compound’s self-assembly properties be engineered for drug delivery applications?
- Critical micelle concentration (CMC) determination : Use pyrene fluorescence assays to assess aggregation behavior.
- Cryo-TEM/SANS : Visualize micellar or vesicular structures under physiologically relevant conditions.
- Cargo encapsulation studies : Test loading efficiency of hydrophobic drugs (e.g., paclitaxel) and release kinetics via dialysis .
Q. What advanced separation techniques are suitable for isolating stereoisomers or byproducts?
- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) with ethanol/hexane gradients.
- Ion-pair chromatography : Use tetrabutylammonium salts to enhance resolution of charged species.
- Capillary electrophoresis : Optimize buffer systems (e.g., borate-phosphate) for high-resolution separation of zwitterionic forms .
Methodological Frameworks
Q. How to design a robust experimental protocol for studying its biodegradation?
- Microbial screening : Use soil or wastewater consortia in minimal media; monitor degradation via -NMR or TOC analysis.
- Metabolite profiling : Identify intermediates using UPLC-QTOF-MS and map pathways via MetaCyc databases.
- Toxicity assays : Assess impact on microbial viability (e.g., ATP luminescence assays) .
Q. What in vitro assays best evaluate its membrane-disrupting potential?
Q. How to integrate AI-driven optimization into its synthesis or application studies?
- Machine learning (ML) for reaction optimization : Train models on reaction parameters (e.g., temperature, catalyst load) to predict yield/selectivity.
- Generative AI for analog design : Use platforms like ChemBERTa to propose derivatives with enhanced bioactivity.
- Robotic automation : Implement self-driving labs for high-throughput screening of reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
